molecular formula C19H37ClO3 B583499 rac 2-Palmitoyl-3-chloropropanediol-d5 CAS No. 1329614-79-0

rac 2-Palmitoyl-3-chloropropanediol-d5

Cat. No.: B583499
CAS No.: 1329614-79-0
M. Wt: 353.983
InChI Key: NURTYQLWOUBFLF-XBHHEOLKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac 2-Palmitoyl-3-chloropropanediol-d5: is a synthetic compound that belongs to the class of chloropropanediol esters. It is a deuterated analog of 2-palmitoyl-3-chloropropanediol, where five hydrogen atoms are replaced by deuterium. This compound is primarily used as a reference standard in analytical chemistry and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac 2-Palmitoyl-3-chloropropanediol-d5 typically involves the esterification of 3-chloropropane-1,2-diol-d5 with palmitic acid. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then subjected to rigorous purification processes to achieve high purity standards required for research and analytical applications.

Chemical Reactions Analysis

Types of Reactions: rac 2-Palmitoyl-3-chloropropanediol-d5 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the chloropropanediol ester to its corresponding alcohol.

    Substitution: The chlorine atom in the compound can be substituted with other nucleophiles such as hydroxyl groups or amines.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia under basic conditions.

Major Products Formed:

    Oxidation: Formation of palmitic acid or 3-chloropropanoic acid.

    Reduction: Formation of 2-palmitoyl-3-hydroxypropanediol.

    Substitution: Formation of 2-palmitoyl-3-hydroxypropanediol or 2-palmitoyl-3-aminopropanediol.

Scientific Research Applications

rac 2-Palmitoyl-3-chloropropanediol-d5 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

    Analytical Chemistry: Used as a reference standard for the quantification of chloropropanediol esters in food and biological samples.

    Biological Research: Employed in studies investigating the metabolism and toxicology of chloropropanediol esters.

    Medical Research: Utilized in research on the effects of chloropropanediol esters on human health, particularly in relation to their potential carcinogenicity.

    Industrial Applications: Used in the development of analytical methods for the detection of food contaminants.

Mechanism of Action

The mechanism of action of rac 2-Palmitoyl-3-chloropropanediol-d5 involves its interaction with biological molecules and metabolic pathways. The compound is metabolized in the body to release free chloropropanediol, which can then undergo further metabolic transformations. The molecular targets and pathways involved include:

    Enzymatic Hydrolysis: The ester bond is hydrolyzed by esterases to release free chloropropanediol.

    Metabolic Pathways: Chloropropanediol is further metabolized by oxidation and conjugation reactions, leading to the formation of various metabolites.

Comparison with Similar Compounds

rac 2-Palmitoyl-3-chloropropanediol-d5 can be compared with other similar compounds such as:

    rac 1,2-Bis-palmitoyl-3-chloropropanediol: This compound has two palmitoyl groups attached to the chloropropanediol backbone, making it structurally similar but with different chemical properties.

    3-Chloropropane-1,2-diol Esters: These esters have similar chloropropanediol backbones but differ in the fatty acid chains attached.

    Deuterated Analogs: Other deuterated analogs of chloropropanediol esters can be compared based on their isotopic labeling and stability.

The uniqueness of this compound lies in its stable isotope labeling, which makes it an invaluable tool for analytical and research applications.

Properties

IUPAC Name

(1-chloro-1,1,2,3,3-pentadeuterio-3-hydroxypropan-2-yl) hexadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H37ClO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(22)23-18(16-20)17-21/h18,21H,2-17H2,1H3/i16D2,17D2,18D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NURTYQLWOUBFLF-XBHHEOLKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OC(CO)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])(C([2H])([2H])Cl)OC(=O)CCCCCCCCCCCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H37ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.